tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
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Overview
Description
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a protecting group for amines due to its stability under various reaction conditions and its ease of removal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the reaction of tert-butyl alcohol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile. The reaction is usually performed at ambient temperature, but heating may be required to achieve complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as trimethylsilyl iodide for deprotection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate involves the protection of amine groups in organic molecules. The tert-butoxycarbonyl group is added to the amine, rendering it less reactive and protecting it from unwanted side reactions . This protection is particularly useful in multistep synthesis processes where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 2-aminobenzylcarbamate
- tert-Butyl 3-formylbenzylcarbamate
- N-(tert-Butoxycarbonyl)ethanolamine .
Uniqueness
What sets tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate apart from these similar compounds is its specific structure and reactivity, which make it particularly suitable for use in peptide synthesis and other applications requiring selective protection of amine groups .
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTQQOOKLSBNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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